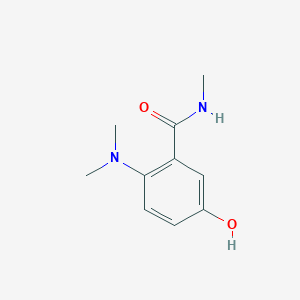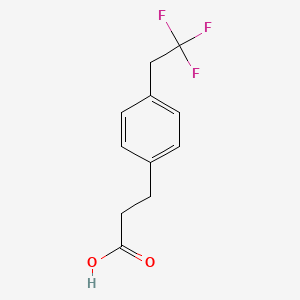
3-(4-(2,2,2-Trifluoroethyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(2,2,2-Trifluoroethyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H11F3O2. This compound is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2,2,2-Trifluoroethyl)phenyl)propanoic acid typically involves the reaction of 4-(2,2,2-trifluoroethyl)benzene with propanoic acid under specific conditions. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride derivative of propanoic acid reacts with 4-(2,2,2-trifluoroethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(2,2,2-Trifluoroethyl)phenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of trifluoroethylbenzoic acid or trifluoroethylbenzophenone.
Reduction: Formation of 3-(4-(2,2,2-trifluoroethyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-(2,2,2-Trifluoroethyl)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-(2,2,2-Trifluoroethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-(Trifluoromethyl)phenyl)propanoic acid: Similar structure with a trifluoromethyl group instead of a trifluoroethyl group.
4-(2,2,2-Trifluoroethyl)benzoic acid: Contains a benzoic acid moiety instead of a propanoic acid moiety.
Uniqueness
3-(4-(2,2,2-Trifluoroethyl)phenyl)propanoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C11H11F3O2 |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
3-[4-(2,2,2-trifluoroethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)7-9-3-1-8(2-4-9)5-6-10(15)16/h1-4H,5-7H2,(H,15,16) |
InChI-Schlüssel |
YYPHVEAEYWUKAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)O)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-N-methylbenzamide](/img/structure/B14854183.png)
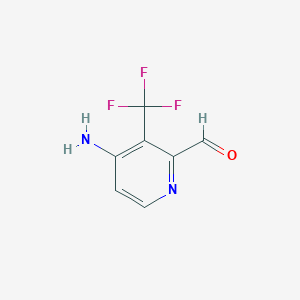
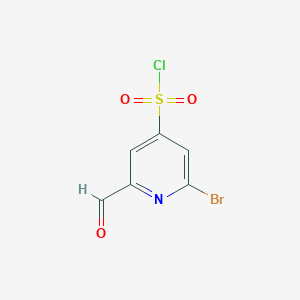
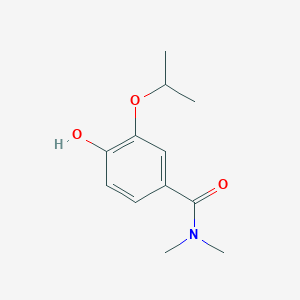
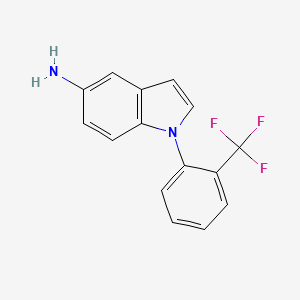
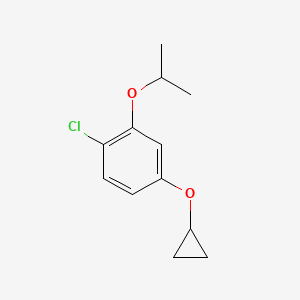
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)
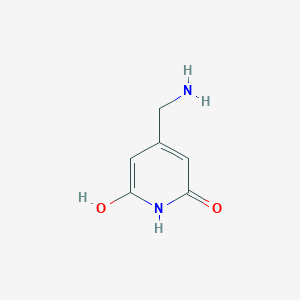
![2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline](/img/structure/B14854226.png)
